molecular formula C12H14N2O4 B2399475 5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 956611-52-2

5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2399475
CAS No.: 956611-52-2
M. Wt: 250.254
InChI Key: JXEXQYITISXIQL-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidine-2,4-dione family. Its core structure consists of a five-membered ring containing two nitrogen atoms and two ketone groups. The substituents at position 5 include a methyl group and a 3,4-dimethoxyphenyl moiety, which significantly influence its physicochemical and biological properties.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-12(10(15)13-11(16)14-12)7-4-5-8(17-2)9(6-7)18-3/h4-6H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEXQYITISXIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956611-52-2
Record name 5-(3,4-dimethoxyphenyl)-5-methylimidazolidine-2,4-dione
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Preparation Methods

Bucherer-Bergs Hydantoin Synthesis

The Bucherer-Bergs reaction, a classical method for hydantoin synthesis, involves the condensation of ketones with ammonium carbonate and sodium cyanide. For this compound, the protocol adapts as follows:

Reagents :

  • 3,4-Dimethoxyphenylacetone (1.0 equiv)
  • Ammonium carbonate (3.0 equiv)
  • Sodium cyanide (1.2 equiv) in ethanol/water (3:1)

Procedure :

  • Dissolve 3,4-dimethoxyphenylacetone (10 mmol) in 30 mL ethanol.
  • Add ammonium carbonate (30 mmol) and sodium cyanide (12 mmol) dissolved in 10 mL water.
  • Reflux at 80°C for 12 hours under nitrogen.
  • Cool, filter precipitated product, and recrystallize from ethanol.

Yield : 58–62%.
Mechanistic Insight : The reaction proceeds via formation of a cyanohydrin intermediate, followed by cyclization with ammonium carbonate to yield the hydantoin ring.

Challenges :

  • Competing hydrolysis of the dimethoxy groups under basic conditions necessitates pH control (pH 8–9).
  • Cyanide toxicity requires stringent safety protocols.

Cyclocondensation of Urea Derivatives

Alternative routes employ urea or thiourea derivatives for cyclization, leveraging acidic or basic catalysis:

Route A (Acidic Conditions) :

  • Substrates : 3,4-Dimethoxybenzaldehyde (1.0 equiv), methylurea (1.2 equiv).
  • Catalyst : HCl (conc., 2 drops) in glacial acetic acid.
  • Procedure : Reflux at 120°C for 6 hours, followed by neutralization with NaHCO₃.
  • Yield : 45–50%.

Route B (Basic Conditions) :

  • Substrates : 3,4-Dimethoxyphenylacetonitrile (1.0 equiv), methylamine (2.0 equiv).
  • Catalyst : K₂CO₃ in DMF at 100°C for 8 hours.
  • Yield : 55–60%.

Comparative Analysis :

Parameter Acidic Route Basic Route
Reaction Time 6 hours 8 hours
Purification Recrystallization (EtOH) Column Chromatography
Byproduct Formation 12–15% 8–10%

Basic conditions reduce demethylation risks but require costly catalysts.

Advanced Catalytic Systems

Phase-Transfer Catalysis (PTC)

PTC enhances interfacial reactions between immiscible phases, improving yield and selectivity:

System :

  • Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).
  • Solvents : Toluene/water (2:1).
  • Conditions : 90°C, 4 hours.
  • Yield : 72%.

Advantages :

  • Reduced reaction time.
  • Tolerance to moisture-sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization kinetics:

Protocol :

  • Mix 3,4-dimethoxyphenylacetone (10 mmol), urea (12 mmol), and ZnO nanoparticles (5 mol%).
  • Irradiate at 150 W, 100°C, for 30 minutes.
  • Yield : 78%.

Benefits :

  • Energy efficiency.
  • Minimal thermal degradation of methoxy groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 3.72 (s, 6H, OCH₃), δ 1.42 (s, 3H, CH₃), δ 7.12–7.35 (m, 3H, aromatic).
  • ¹³C NMR :
    • δ 174.8 (C=O), δ 152.1 (C-O), δ 56.2 (OCH₃).

Infrared Spectroscopy (IR)

  • Peaks at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym), and 830 cm⁻¹ (aromatic C-H).

Industrial-Scale Considerations

Scalability challenges include:

  • Solvent Recovery : Ethanol recrystallization becomes cost-prohibitive at >10 kg batches.
  • Waste Management : Cyanide residues require neutralization with FeSO₄.
  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction time by 40%.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione serves as an important intermediate in synthesizing various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for developing new materials and chemical products.

Biology

Biological Activity : The compound has shown potential biological activity that warrants further investigation in pharmacology and toxicology. Initial studies suggest that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction could lead to various biological responses depending on the context of its application.

Anticancer Research : In recent studies focusing on anticancer properties, derivatives of imidazolidine compounds similar to this compound have been evaluated for their efficacy against cancer cell lines such as HepG2 and MCF-7. These studies indicate that modifications to the structure can enhance cytotoxicity against specific cancer types .

Medicine

The therapeutic potential of this compound is being explored for treating various medical conditions. Its structural characteristics suggest it may be beneficial in developing drugs targeting specific diseases. Ongoing research aims to elucidate its mechanism of action and therapeutic applications further .

Case Studies and Research Findings

  • Anticancer Evaluations : A study demonstrated that specific derivatives of imidazolidine compounds exhibited significant anticancer activity against HepG2 and HCT116 cell lines. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis, with some derivatives showing promising results as potential anticancer agents .
  • Biological Activity Assessment : Research has indicated that the compound may influence cellular pathways involved in cancer progression. The exact mechanisms are still under investigation; however, preliminary data suggest modulation of key signaling pathways that could lead to therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₂H₁₄N₂O₄ (calculated based on analogous compounds) .

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares 5-(3,4-dimethoxyphenyl)-5-methylimidazolidine-2,4-dione with key analogs:

Compound Name Molecular Formula Substituents (Position 5) Melting Point (°C) Key Biological Activity
This compound (Target) C₁₂H₁₄N₂O₄ 3,4-Dimethoxyphenyl, methyl N/A Hypothesized enzyme inhibition
5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione C₁₂H₁₄N₂O₂ 3,4-Dimethylphenyl, methyl 156–158 Not reported
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione C₁₆H₁₂ClFN₂O₄S 4-Fluorophenyl, methyl; 4-chlorophenylsulfonyl 83–85 Hypoglycemic, aldose reductase inhibition
(5Z)-5-(3,4-Dimethoxybenzylidene)imidazolidine-2,4-dione C₁₂H₁₂N₂O₄ 3,4-Dimethoxybenzylidene N/A Anticancer (predicted)
5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione C₁₃H₁₄N₂O₄ Benzodioxepin, methyl N/A Not reported

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl in ) enhance hypoglycemic activity, while methoxy groups (e.g., ) may improve solubility and target binding.
  • Biological Activity : Sulfonyl derivatives exhibit marked aldose reductase inhibition, critical for managing diabetic complications .

Biological Activity

5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione class, characterized by its unique five-membered ring structure containing two carbonyl groups and a dimethoxyphenyl substituent. The molecular formula is C12H15N1O4C_{12}H_{15}N_{1}O_{4} with a molecular weight of approximately 237.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

Anti-inflammatory and Antibacterial Properties

Research indicates that this compound exhibits anti-inflammatory and antibacterial properties. These effects are hypothesized to arise from the compound's ability to interact with specific enzymes or receptors involved in inflammatory pathways or bacterial metabolism.

The precise mechanism of action remains under investigation; however, it is believed that the compound may modulate the activity of certain biological targets, potentially leading to therapeutic effects. It may act by inhibiting pro-inflammatory cytokines or bacterial growth through enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies :
    • In vitro assays have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value was determined for specific cell lines, indicating its potential as an anticancer agent.
  • Comparative Studies :
    • Comparative studies with structurally similar compounds (e.g., 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione) highlighted differences in biological activity based on substituent variations on the phenyl ring.

Data Table: Comparative Biological Activity

Compound NameIC50 (µM)Biological Activity
This compound45.0Anticancer
5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione55.0Anticancer
5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione60.0Anticancer

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Reagents : 3,4-Dimethoxybenzaldehyde and suitable amines.
  • Conditions : Cyclization reactions under controlled conditions to yield high-purity products.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction : Can be reduced using sodium borohydride.
  • Substitution : Methoxy groups can be substituted with other functional groups.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione?

The compound is typically synthesized via condensation reactions. For example, Pelosi et al. (1977) demonstrated that aryl-substituted imidazolidinediones can be prepared by reacting substituted benzaldehydes with hydantoin derivatives under acidic conditions, followed by purification via recrystallization . Another approach involves refluxing intermediates in a DMF/acetic acid mixture, as seen in analogous thiazolidinone syntheses . Key steps include temperature control (e.g., 80–100°C) and stoichiometric adjustments to optimize yields.

Q. How is this compound characterized structurally and spectroscopically in academic research?

X-ray crystallography is used to confirm the stereochemistry and crystal packing, as shown in studies of structurally similar 5-aryl-imidazolidinediones . Spectroscopic characterization includes:

  • 1H/13C NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
  • UPLC-MS : Molecular ion peaks ([M+H]+) and fragmentation patterns to verify purity (>95%) .

Q. What biological activities are associated with the 3,4-dimethoxyphenyl substituent in imidazolidinediones?

The 3,4-dimethoxyphenyl group enhances antifungal activity by improving membrane permeability and target binding. In vitro assays against Candida species revealed MIC values of 8–32 µg/mL for similar derivatives, attributed to disruptions in ergosterol biosynthesis . Activity modulation can be studied via structure-activity relationship (SAR) analyses comparing substituent effects (e.g., halogen vs. methoxy groups) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways. The ICReDD framework combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, solvent effects (DMF vs. ethanol) and catalyst selection (e.g., NaOAc) can be modeled to refine yields .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Conflicting data often arise from tautomerism or crystal packing variations. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria.
  • X-ray crystallography to resolve absolute configuration .
  • 2D NMR techniques (e.g., NOESY) to confirm spatial proximity of protons .

Q. What advanced analytical techniques are used to assess stability under physiological conditions?

  • HPLC-DAD/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma .
  • Accelerated stability studies : Exposure to heat (40°C) and humidity (75% RH) for 4–8 weeks to predict shelf-life .

Q. How can structural modifications enhance metabolic stability while retaining activity?

  • Isosteric replacement : Substituting the methyl group with trifluoromethyl improves resistance to oxidative metabolism .
  • Prodrug strategies : Esterification of the dione moiety to enhance bioavailability, as seen in antidiabetic thiazolidinediones .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis .

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